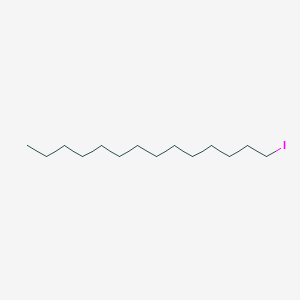
Furanoeremophilone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furanoeremophilone is a natural product that is found in various medicinal plants, including Ligularia fischeri and Senecio eremophilus. It is a sesquiterpene lactone that possesses a unique chemical structure and has been the subject of extensive scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Furanoeremophilone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that it possesses anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of furanoeremophilone is not fully understood, but studies have shown that it interacts with various cellular pathways and targets. It has been found to inhibit the production of inflammatory cytokines, which can lead to a reduction in inflammation. It has also been found to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth.
Efectos Bioquímicos Y Fisiológicos
Furanoeremophilone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth. Studies have also shown that it has potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furanoeremophilone has several advantages for lab experiments. It is a natural product that can be easily extracted from medicinal plants, making it readily available for research. It also possesses unique chemical properties that make it a valuable tool for studying various cellular pathways and targets. However, there are also limitations to using furanoeremophilone in lab experiments. It can be difficult to obtain large quantities of the compound, and its chemical properties can make it challenging to work with.
Direcciones Futuras
There are several future directions for research on furanoeremophilone. One area of research is the development of new synthesis methods that can produce the compound in larger quantities. Another area of research is the exploration of its potential therapeutic applications in the treatment of neurological disorders. Additionally, there is potential for the development of new drugs based on the chemical structure of furanoeremophilone. Overall, furanoeremophilone is a valuable tool for scientific research and has the potential to lead to new discoveries in the field of medicine.
Métodos De Síntesis
The synthesis of furanoeremophilone can be achieved through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of organic chemistry techniques to create the compound from basic building blocks. Extraction from natural sources involves the isolation of the compound from medicinal plants that contain furanoeremophilone.
Propiedades
Número CAS |
15404-32-7 |
|---|---|
Nombre del producto |
Furanoeremophilone |
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one |
InChI |
InChI=1S/C15H20O2/c1-9-8-17-14-11(9)7-15(3)10(2)5-4-6-12(15)13(14)16/h8,10,12H,4-7H2,1-3H3/t10-,12+,15+/m0/s1 |
Clave InChI |
KLLSQGNSOCVVAN-JVLSTEMRSA-N |
SMILES isomérico |
C[C@H]1CCC[C@H]2[C@@]1(CC3=C(C2=O)OC=C3C)C |
SMILES |
CC1CCCC2C1(CC3=C(C2=O)OC=C3C)C |
SMILES canónico |
CC1CCCC2C1(CC3=C(C2=O)OC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)
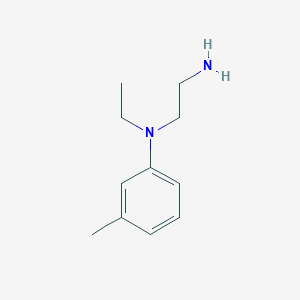
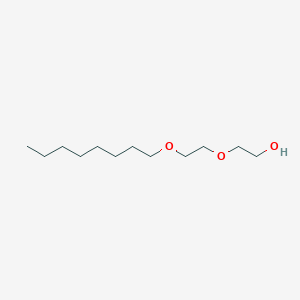
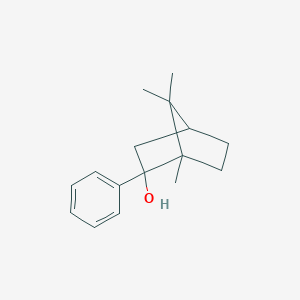
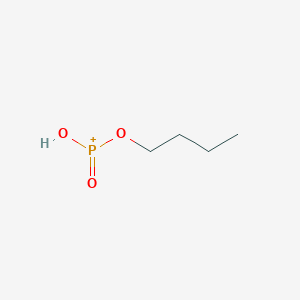
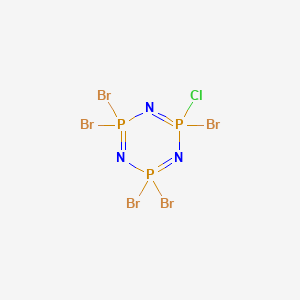
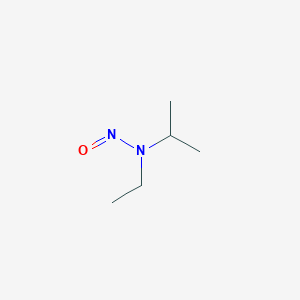

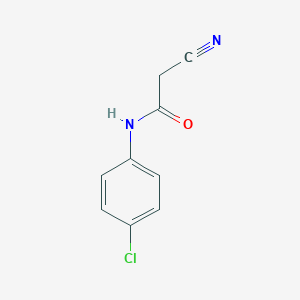
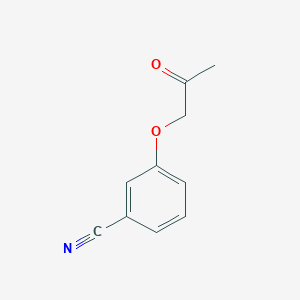
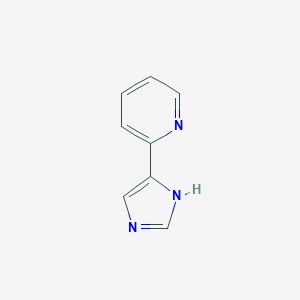

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
